molecular formula C14H22ClNO3 B2652169 [3-Methoxy-4-(oxan-4-ylmethoxy)phenyl]methanamine hydrochloride CAS No. 1439903-00-0

[3-Methoxy-4-(oxan-4-ylmethoxy)phenyl]methanamine hydrochloride

Cat. No. B2652169
CAS RN: 1439903-00-0
M. Wt: 287.78
InChI Key: KIGCSABRIOHLDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[3-Methoxy-4-(oxan-4-ylmethoxy)phenyl]methanamine hydrochloride” is a chemical compound with the molecular formula C14H22ClNO3 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring substituted with a methoxy group and an oxan-4-ylmethoxy group. The phenyl ring is further connected to a methanamine group . The molecular weight of the compound is 287.78 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the available sources. The molecular formula is C14H22ClNO3 and the molecular weight is 287.78 .

Safety and Hazards

According to a safety data sheet, if inhaled, the person should be moved to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted .

properties

IUPAC Name

[3-methoxy-4-(oxan-4-ylmethoxy)phenyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3.ClH/c1-16-14-8-12(9-15)2-3-13(14)18-10-11-4-6-17-7-5-11;/h2-3,8,11H,4-7,9-10,15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGCSABRIOHLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)OCC2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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